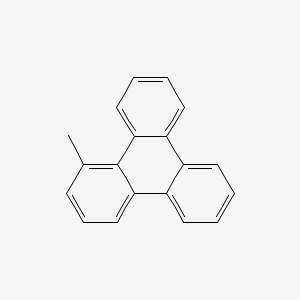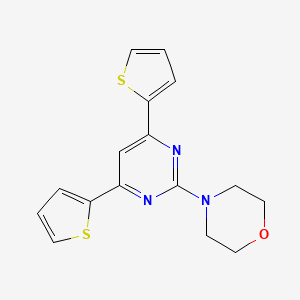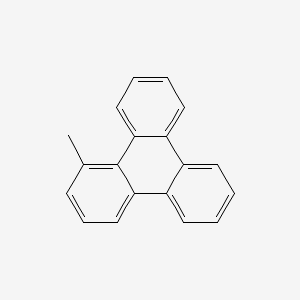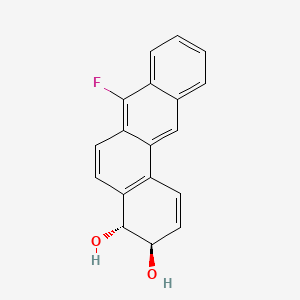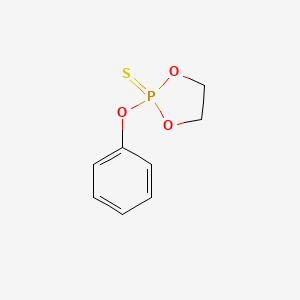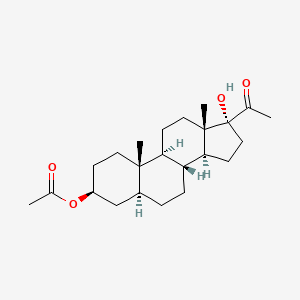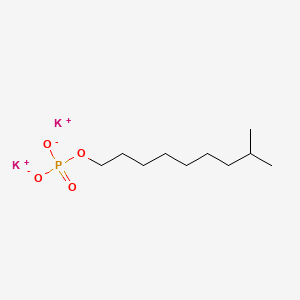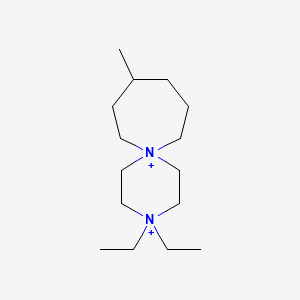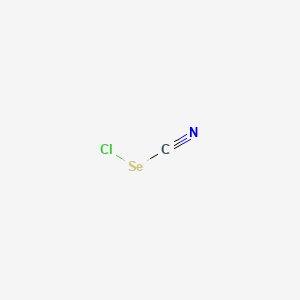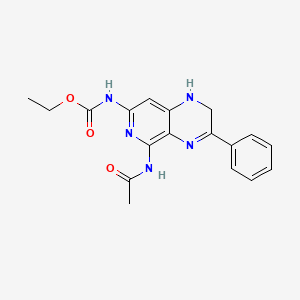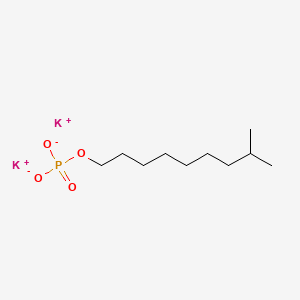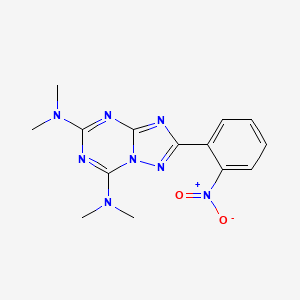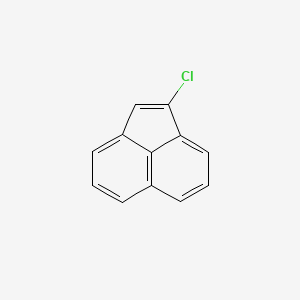
1-Chloroacenaphthylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroacenaphthylene is a chlorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
1-Chloroacenaphthylene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthylene. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position on the acenaphthylene molecule . Industrial production methods may involve similar chlorination processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Chloroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
1-Chloroacenaphthylene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of organic semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1-chloroacenaphthylene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atom can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect molecular pathways, leading to specific biological or chemical effects .
Comparación Con Compuestos Similares
1-Chloroacenaphthylene can be compared with other chlorinated polycyclic aromatic hydrocarbons, such as 1-chloronaphthalene and 1-chloropyrene. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific arrangement of the chlorine atom and the acenaphthylene core.
Similar Compounds
- 1-Chloronaphthalene
- 1-Chloropyrene
- 1-Bromoacenaphthylene
Propiedades
Número CAS |
56122-55-5 |
|---|---|
Fórmula molecular |
C12H7Cl |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |
Clave InChI |
IUOZUYUGGOKLEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


